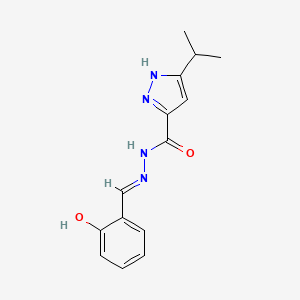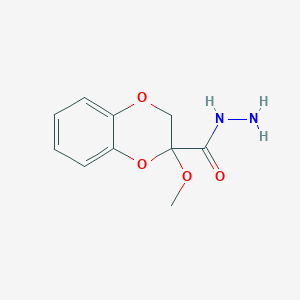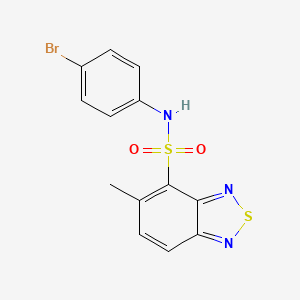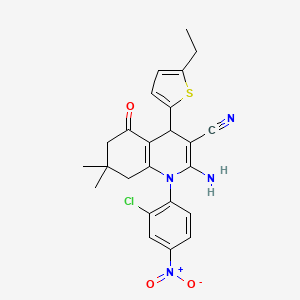![molecular formula C15H14N6O3S B11639555 5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-hydrazono]-2-thioxo-dihydro-pyrimidine-4,6-dione](/img/structure/B11639555.png)
5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-hydrazono]-2-thioxo-dihydro-pyrimidine-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-hydrazono]-2-thioxo-dihydro-pyrimidine-4,6-dione is a complex organic compound with a unique structure that combines a pyrazolone ring with a hydrazono group and a thioxo-dihydro-pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-hydrazono]-2-thioxo-dihydro-pyrimidine-4,6-dione typically involves the condensation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide with 2-thioxo-dihydro-pyrimidine-4,6-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of the compound can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, the compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure allows for the design of materials with tailored functionalities.
Mecanismo De Acción
The mechanism of action of 5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-hydrazono]-2-thioxo-dihydro-pyrimidine-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- **5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methoxybenzoate
- **5-{[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidine
Uniqueness
The uniqueness of 5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-hydrazono]-2-thioxo-dihydro-pyrimidine-4,6-dione lies in its combination of a pyrazolone ring with a hydrazono group and a thioxo-dihydro-pyrimidine ring. This structure provides a unique set of chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C15H14N6O3S |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C15H14N6O3S/c1-8-10(18-19-11-12(22)16-15(25)17-13(11)23)14(24)21(20(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H3,16,17,22,23,25) |
Clave InChI |
ODHADVHCCLWGJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(NC(=S)NC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639475.png)
![(2E)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-5-(4-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11639479.png)
![3-(2-Methylprop-2-EN-1-YL)-2-[(2-methylprop-2-EN-1-YL)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11639482.png)
![4,4'-[(9-oxo-9H-fluorene-2,7-diyl)disulfonyl]dipiperazine-1-carbaldehyde](/img/structure/B11639488.png)
![2-Methoxy-5-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B11639497.png)


![ethyl (5Z)-5-[4-(2-amino-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639515.png)

![4-(2-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11639530.png)
![2-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B11639536.png)
![(5Z)-2-(4-bromophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639542.png)
![3-benzyl-5-cyclohexyl-2-(ethylsulfanyl)-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639549.png)

